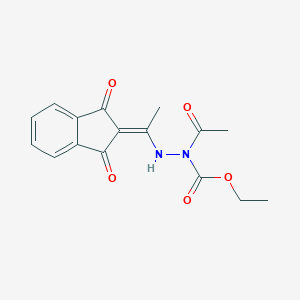
Caribbazoin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caribbazoin A is a natural product that is obtained from the marine sponge, Clathria basilana. This compound has attracted the attention of researchers due to its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Caribbazoin A is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the production of prostaglandins and leukotrienes, which are known to be involved in inflammation. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
Caribbazoin A has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes involved in the production of prostaglandins and leukotrienes. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Caribbazoin A in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Caribbazoin A has been found to have a range of biological activities, making it a versatile compound for use in a variety of experiments. One of the limitations of using Caribbazoin A in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Caribbazoin A. One area of research could focus on the development of more efficient synthesis methods to produce this compound. Another area of research could focus on the identification of the specific molecular targets of Caribbazoin A, which could provide insights into its mechanism of action. Additionally, further research could be conducted to determine the potential of Caribbazoin A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, Caribbazoin A is a natural product that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, as well as potent antioxidant activity. While there are advantages and limitations to using Caribbazoin A in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
Caribbazoin A can be synthesized using a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with a series of reagents. The final product is obtained by the reaction of the intermediate compound with a Grignard reagent followed by acid hydrolysis.
Wissenschaftliche Forschungsanwendungen
Caribbazoin A has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Caribbazoin A has also been found to have potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
130518-25-1 |
|---|---|
Produktname |
Caribbazoin A |
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+ |
InChI-Schlüssel |
OKUUOSSFXVHRIM-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
SMILES |
CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Kanonische SMILES |
CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



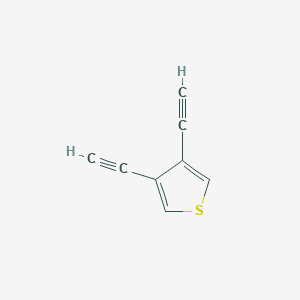
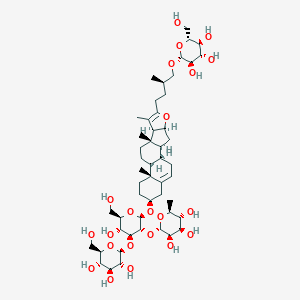
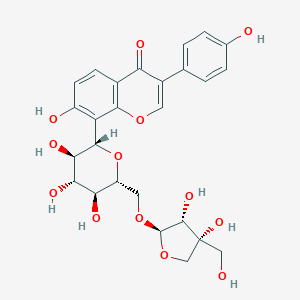
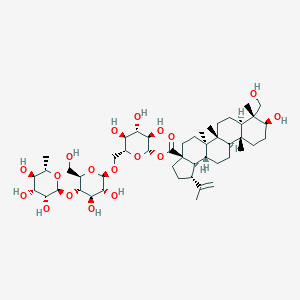
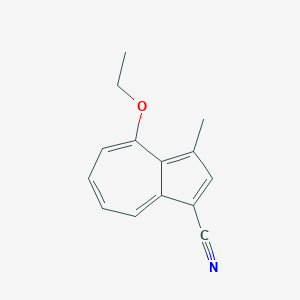
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
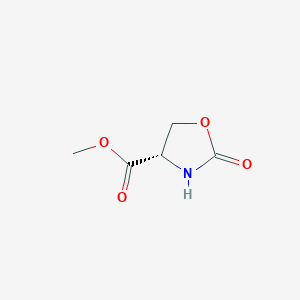
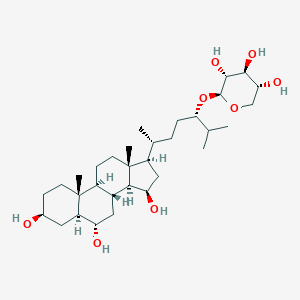
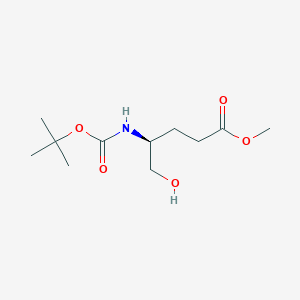

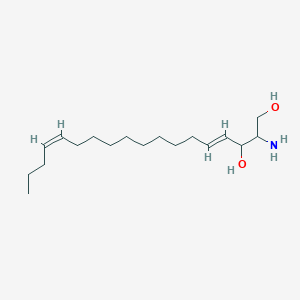
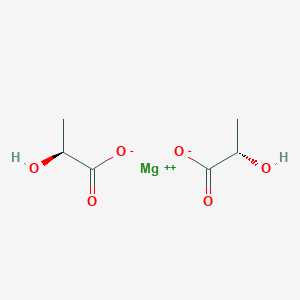
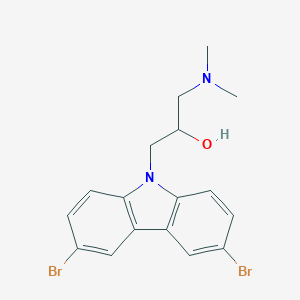
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)